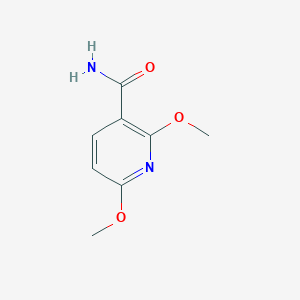
2,6-Dimethoxynicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethoxynicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives It is characterized by the presence of two methoxy groups attached to the 2nd and 6th positions of the nicotinamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxynicotinamide typically involves the reaction of 2,6-dimethoxypyridine with an appropriate amide source. One common method includes the use of 2,6-dimethoxypyridine and acetamide in the presence of a catalyst such as phosphorus oxychloride. The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethoxynicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium methoxide can replace the methoxy groups with other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of reduced nicotinamide derivatives.
Substitution: Formation of substituted nicotinamide derivatives.
Scientific Research Applications
2,6-Dimethoxynicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of certain diseases and conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2,6-Dimethoxynicotinamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting various biochemical processes. For example, it can inhibit enzymes involved in the synthesis of nucleotides, leading to disruptions in DNA replication and repair. Additionally, it may modulate signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
- 2,6-Dimethoxybenzoquinone
- 2,6-Dimethoxyphenol
- 2,6-Dimethoxypyridine
Comparison: 2,6-Dimethoxynicotinamide is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to 2,6-Dimethoxybenzoquinone, it has a different core structure, leading to variations in reactivity and applications. Similarly, while 2,6-Dimethoxyphenol and 2,6-Dimethoxypyridine share some structural similarities, their functional groups and overall properties differ, making this compound a unique compound with specific uses in research and industry .
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
2,6-dimethoxypyridine-3-carboxamide |
InChI |
InChI=1S/C8H10N2O3/c1-12-6-4-3-5(7(9)11)8(10-6)13-2/h3-4H,1-2H3,(H2,9,11) |
InChI Key |
SZXVYHAENDJPAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)C(=O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















